Wiskostatin vs. CK-666 vs. ML141: Hierarchical Target Node Differentiation in Actin Polymerization Cascade
Wiskostatin, CK-666, and ML141 occupy three distinct molecular targets within the same actin nucleation pathway. Wiskostatin binds directly to N-WASP to prevent its conformational activation (IC50 ~10 μM) [1]. CK-666 directly inhibits the Arp2/3 complex with IC50 values of 4 μM (SpArp2/3) and 17 μM (BtArp2/3) . ML141 inhibits the upstream GTPase Cdc42 [2]. In a parallel experimental model using murine bone marrow-derived dendritic cells, each compound was applied at overlapping concentration ranges: CK-666 and wiskostatin at 0-40 μM, and ML141 at 0-4 μM, confirming that target hierarchy cannot be circumvented by adjusting dose [2]. The functional consequence of this hierarchical arrangement is demonstrated by the observation that preincubation of macrophages with wiskostatin or CK-666 resulted in significant suppression of Ca2+ responses, but through distinct signaling nodes, indicating that the two inhibitors are not functionally redundant [3].
| Evidence Dimension | Molecular target and mechanism within actin polymerization pathway |
|---|---|
| Target Compound Data | Wiskostatin: N-WASP direct binding (stabilizes autoinhibited conformation), IC50 ~10 μM |
| Comparator Or Baseline | CK-666: Arp2/3 complex direct inhibition, IC50 4-17 μM; ML141: Cdc42 GTPase inhibition |
| Quantified Difference | Hierarchical distinction: Wiskostatin acts upstream of Arp2/3 and downstream of Cdc42; all three are non-interchangeable nodes |
| Conditions | In vitro biochemical assays; murine bone marrow-derived dendritic cells (BM-DCs); Ca2+ response assays in macrophages |
Why This Matters
Selection of wiskostatin over CK-666 or ML141 is mandatory when the experimental objective requires direct interrogation of N-WASP function without conflating results from upstream Cdc42 modulation or downstream Arp2/3 inhibition.
- [1] Peterson JR, Bickford LC, Morgan D, et al. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation. Nat Struct Mol Biol. 2004;11(8):747-755. View Source
- [2] Crittenden MR, et al. Treatment of BM-DCs with small molecule inhibitor CK666 leads to decreased phagosomal acidification and increased CD8+ T-cell proliferation. Br J Cancer. 2023;128(4):591-602. View Source
- [3] Lomakina ME, et al. Involvement of the Arp2/3 complex and WASP proteins in the effect of glutoxim and molixan on intracellular Ca2+ concentration in macrophages. Biochemistry (Mosc). 2021;86(4):459-470. View Source
